molecular formula C20H21Cl2N2O+ B11623088 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11623088
M. Wt: 376.3 g/mol
InChI Key: DUDFNBDZDDTYJU-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazoazepines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a phenyl group attached to a hexahydroimidazoazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multiple steps, including the formation of the imidazoazepine ring and the introduction of the dichlorophenyl and phenyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C20H21Cl2N2O+

Molecular Weight

376.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C20H21Cl2N2O/c21-17-11-10-15(13-18(17)22)20(25)14-23(16-7-3-1-4-8-16)19-9-5-2-6-12-24(19)20/h1,3-4,7-8,10-11,13,25H,2,5-6,9,12,14H2/q+1

InChI Key

DUDFNBDZDDTYJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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